

An In-depth Technical Guide to the Chemical Properties of Aniline Hydrogen Phthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aniline hydrogen phthalate*

Cat. No.: *B1585193*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Aniline hydrogen phthalate, a salt formed from the reaction of aniline and phthalic acid, is a versatile chemical compound with significant applications in analytical chemistry. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and a detailed look at its primary application in the detection of reducing sugars.

Core Chemical and Physical Properties

Aniline hydrogen phthalate is a white to off-white crystalline powder.^[1] It is formed by the acid-base reaction between aniline, a weak base, and phthalic acid, a dicarboxylic acid. The resulting salt is composed of the anilinium cation ($C_6H_5NH_3^+$) and the hydrogen phthalate anion ($C_8H_5O_4^-$).

Quantitative Data Summary

The key physical and chemical properties of **aniline hydrogen phthalate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$C_{14}H_{13}NO_4$	[1]
Molecular Weight	259.26 g/mol	[1] [2]
Melting Point	160 °C (decomposes)	[1]
Appearance	White to almost white crystalline powder	[1]
Solubility	Soluble in methanol and water-saturated butanol.	[3]
CAS Number	50930-79-5	[1]

Synthesis and Preparation

While **aniline hydrogen phthalate** is commercially available, it can also be prepared in the laboratory. The primary application of this compound is as a spray reagent for chromatography, for which a solution is typically prepared directly.

Experimental Protocol: Preparation of Aniline Hydrogen Phthalate Spray Reagent

This protocol is adapted from the original method described by S. M. Partridge in 1949 for the detection of reducing sugars in paper chromatography.[\[3\]](#)[\[4\]](#)

Materials:

- Aniline (0.93 g)
- Phthalic acid (1.66 g)
- Water-saturated n-butanol (100 mL)

Procedure:

- Prepare water-saturated n-butanol by mixing n-butanol with a small amount of distilled water in a separatory funnel. Shake the mixture vigorously and allow the layers to separate. The

upper layer is the water-saturated n-butanol.

- In a suitable container, dissolve 1.66 g of phthalic acid in 100 mL of water-saturated n-butanol.
- To this solution, add 0.93 g of aniline and mix until fully dissolved.
- The reagent is now ready for use as a spray for chromatograms.

Application in the Detection of Reducing Sugars

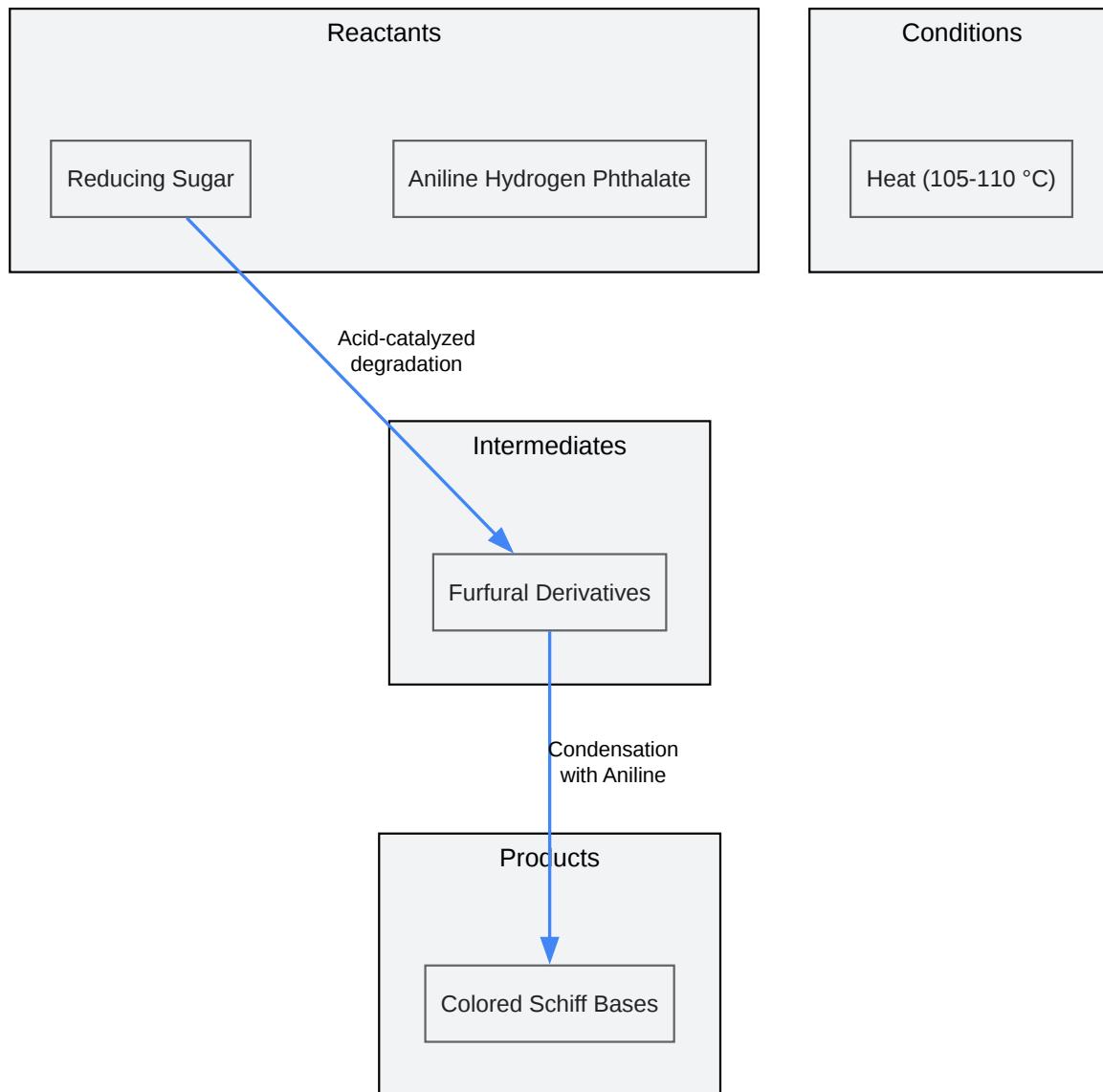
The most prominent application of **aniline hydrogen phthalate** is as a sensitive visualization reagent in the chromatographic analysis of reducing sugars.[3][4][5]

Experimental Protocol: Chromatographic Detection of Sugars

Procedure:

- Develop the chromatogram (paper or thin-layer) using an appropriate solvent system to separate the sugar mixture.
- Thoroughly dry the chromatogram to remove all traces of the mobile phase.
- Spray the dried chromatogram evenly with the **aniline hydrogen phthalate** reagent.
- Heat the sprayed chromatogram in an oven at 105-110 °C for approximately 5-10 minutes.[3]
- Observe the colored spots that develop. The color of the spots can be indicative of the type of sugar present.

Expected Results:


- Aldopentoses: Bright red spots[3]
- Aldohexoses: Green or brown spots[3]
- Deoxy-sugars: Green or brown spots[3]

- Uronic acids: Green or brown spots[3]

Reaction Mechanism

The detection of reducing sugars by **aniline hydrogen phthalate** involves a two-step chemical reaction. The acidic nature of the reagent, provided by the hydrogen phthalate ion, catalyzes the degradation of the sugars into furfural derivatives upon heating. These furfural derivatives then undergo a condensation reaction with aniline to produce colored Schiff bases.

The logical relationship of this mechanism can be visualized as follows:

[Click to download full resolution via product page](#)

Reaction mechanism of **aniline hydrogen phthalate** with reducing sugars.

Spectroscopic Data

Detailed spectroscopic data for **aniline hydrogen phthalate** is not widely published. However, spectral information for its constituent components, aniline and phthalic acid, is readily available and can be used for comparative analysis.

Expected Spectroscopic Characteristics

- Infrared (IR) Spectroscopy: The IR spectrum of **aniline hydrogen phthalate** would be expected to show characteristic peaks from both the anilinium cation and the hydrogen phthalate anion. Key features would include N-H stretching vibrations from the anilinium group, O-H and C=O stretching from the carboxylic acid and carboxylate groups of the hydrogen phthalate, and aromatic C-H and C=C stretching from both aromatic rings.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of both the aniline and phthalic acid moieties, as well as the protons of the ammonium group of the anilinium ion and the acidic proton of the hydrogen phthalate.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the aromatic rings and the carbonyl carbons of the hydrogen phthalate. While specific data for the salt is scarce, ^{13}C NMR data for aniline and phthalic acid are well-documented.[\[6\]](#) [\[7\]](#)
- UV-Vis Spectroscopy: Aniline exhibits strong UV absorbance with a λ_{max} around 230 nm in ethanol.[\[8\]](#) In an acidic medium, this shifts to approximately 203 nm as the anilinium cation is formed.[\[8\]](#) The UV-Vis spectrum of **aniline hydrogen phthalate** in solution would likely be dominated by the absorbance of the anilinium cation.

Safety and Handling

Aniline hydrogen phthalate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Use in a well-ventilated area or under a fume hood.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.

Conclusion

Aniline hydrogen phthalate is a valuable and historically significant reagent in analytical chemistry, particularly for the qualitative analysis of reducing sugars. Its preparation is straightforward, and the colorimetric reaction it produces is both sensitive and differential for various sugar types. While detailed spectroscopic and synthetic data for the isolated salt are not extensively reported, its utility as a chromatographic spray reagent is well-established and continues to be relevant in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Aniline Hydrogen Phthalate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
2. calpaclab.com [calpaclab.com]
3. cabidigitallibrary.org [cabidigitallibrary.org]
4. [PDF] Aniline Hydrogen Phthalate as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
5. Aniline hydrogen phthalate as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
7. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
8. Aniline (data page) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Aniline Hydrogen Phthalate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585193#aniline-hydrogen-phthalate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com